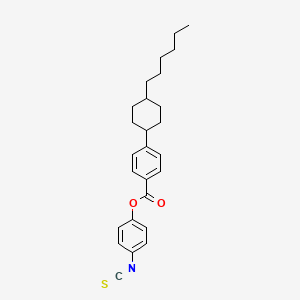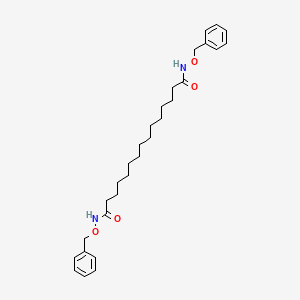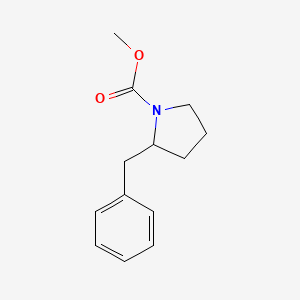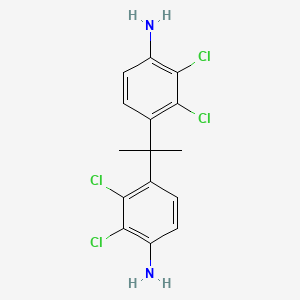
2-Propenoic acid, 2-oxocyclopentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-oxocyclopentyl ester typically involves the esterification of acrylic acid with 2-oxocyclopentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-oxocyclopentyl ester undergoes several types of chemical reactions, including:
Esterification: The formation of the ester itself is an esterification reaction.
Hydrolysis: The ester can be hydrolyzed back to acrylic acid and 2-oxocyclopentanol under acidic or basic conditions.
Polymerization: The propenoic acid moiety can undergo polymerization to form polyacrylates.
Common Reagents and Conditions
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Can be catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Polymerization: Initiated by free radicals, often using initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Major Products Formed
Hydrolysis: Acrylic acid and 2-oxocyclopentanol.
Polymerization: Polyacrylates, which are used in various applications such as adhesives and coatings.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-oxocyclopentyl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyacrylates and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-oxocyclopentyl ester primarily involves its ability to undergo polymerization. The propenoic acid moiety can form free radicals, which initiate the polymerization process. The resulting polymers can interact with various molecular targets, depending on their functional groups and structure. For example, in drug delivery systems, the polymers can encapsulate drugs and release them in a controlled manner.
Vergleich Mit ähnlichen Verbindungen
2-Propenoic acid, 2-oxocyclopentyl ester can be compared with other acrylates such as:
Methyl acrylate: Similar in structure but with a methyl group instead of a 2-oxocyclopentyl group. Methyl acrylate is more volatile and less viscous.
Ethyl acrylate: Similar to methyl acrylate but with an ethyl group. It has similar applications but different physical properties.
Butyl acrylate: Contains a butyl group, making it more hydrophobic and suitable for different applications such as in the production of flexible polymers.
The uniqueness of this compound lies in its 2-oxocyclopentyl group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
143489-88-7 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
(2-oxocyclopentyl) prop-2-enoate |
InChI |
InChI=1S/C8H10O3/c1-2-8(10)11-7-5-3-4-6(7)9/h2,7H,1,3-5H2 |
InChI-Schlüssel |
VRTTZRCPRQGGDU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OC1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B12557010.png)

![3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]](/img/structure/B12557025.png)
![2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12557039.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)



![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)
![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)
